molecular formula C17H17N3O2 B5620654 1-benzoyl-4-isonicotinoylpiperazine

1-benzoyl-4-isonicotinoylpiperazine

Cat. No. B5620654
M. Wt: 295.34 g/mol
InChI Key: FGADPEWNLZSMMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-benzoyl-4-isonicotinoylpiperazine often involves bromination and amination steps. For example, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride was synthesized from 4-methylbenzoic acid through α-bromination, followed by amination without separation, achieving a yield of up to 81.5% under optimized conditions (Lu Xiao-qin, 2010).

Molecular Structure Analysis

Structural elucidation techniques such as gas chromatography-mass spectroscopy (GC-MS), product ion spectroscopy (GC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy are crucial for determining the molecular structure of benzylpiperazine derivatives, including compounds similar to 1-benzoyl-4-isonicotinoylpiperazine (F. Westphal et al., 2009).

Chemical Reactions and Properties

1-Benzoyl-4-isonicotinoylpiperazine and its derivatives can undergo various chemical reactions, including [3+2] cycloadditions with alkynes and alkenes, leading to the formation of Δ4-isoxazolines and isoxazolidines, respectively. These products can be further reductively opened to yield 3-substituted piperazin-2-ones and 1,3-amino alcohols (R. Bernotas & Ginette Adams, 1996).

Physical Properties Analysis

The physical properties of 1-benzoyl-4-isonicotinoylpiperazine derivatives, such as melting points and solubility, can be characterized using various analytical techniques. For instance, the melting point, infrared (IR) spectroscopy, and NMR data provide valuable insights into the physical state and stability of these compounds under different conditions.

Chemical Properties Analysis

The chemical properties of 1-benzoyl-4-isonicotinoylpiperazine derivatives include their reactivity towards other chemicals, stability under different conditions, and potential to form various derivatives. These properties are crucial for understanding the compound's behavior in chemical reactions and its potential applications in various fields.

properties

IUPAC Name

phenyl-[4-(pyridine-4-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16(14-4-2-1-3-5-14)19-10-12-20(13-11-19)17(22)15-6-8-18-9-7-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGADPEWNLZSMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-4-isonicotinoylpiperazine

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